Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)
CAS No.: 2667-22-3
Cat. No.: VC1592226
Molecular Formula: C24H36ClN
Molecular Weight: 374 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2667-22-3 |
|---|---|
| Molecular Formula | C24H36ClN |
| Molecular Weight | 374 g/mol |
| IUPAC Name | 1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride |
| Standard InChI | InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | AHJNVWAYLQALCC-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |
Introduction
Chemical Identity and Basic Properties
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is a quaternary ammonium salt characterized by a pyridinium ring substituted with a dodecylbenzyl group. It functions primarily as a cationic surfactant with distinctive physicochemical properties.
Identification Data
The compound is identified by the following data:
| Parameter | Value |
|---|---|
| CAS Number | 2667-22-3 |
| Molecular Formula | C24H36ClN |
| Molecular Weight | 374.0 g/mol |
| IUPAC Name | 1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride |
| InChI | InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1 |
| SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] |
Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
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Kvaterol
-
Dodecylpyridinium benzyl chloride
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Quaterol
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Katanin A
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Katapin
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Katapin A
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Katapin C12
Chemical Structure and Physical Properties
Structural Features
The compound features a pyridinium cation with a 4-dodecylphenylmethyl substituent attached to the nitrogen atom, paired with a chloride counterion. This structure combines several key components:
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A pyridinium ring (positively charged)
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A dodecyl chain attached to a phenyl ring
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A methylene bridge connecting the phenyl ring to the pyridinium nitrogen
Physical Properties
The physical properties of this compound significantly influence its applications:
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Physical state: White, hygroscopic crystalline solid
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Solubility: Soluble in water and various organic solvents
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Amphiphilic characteristics: Contains both hydrophilic (pyridinium head) and hydrophobic (dodecylphenyl tail) regions
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Surface activity: Reduces surface tension at interfaces
Synthesis Methods
Laboratory Synthesis
The most common preparation method involves quaternization of pyridine with p-dodecylbenzyl chloride in an organic solvent:
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Reactants: Pyridine and p-dodecylbenzyl chloride
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Conditions: Reflux in acetonitrile or ethanol
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Reaction: C5H5N + C12H25C6H4CH2Cl → C24H36ClN
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Purification: Washing with anhydrous ether, followed by filtration and vacuum drying
Industrial Production
Industrial-scale production employs optimized processes to ensure high yield and purity:
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Use of continuous flow reactors
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Automated systems for quality control
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Carefully controlled reaction conditions to prevent side reactions
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Optimized purification processes
Alternative Synthesis Approach
Drawing from synthesis methods for similar compounds, an alternative approach involves:
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Liquifying the alkyl chloride in a cold trap using a dry ice-acetone bath
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Adding it to a pre-cooled container with 10% stoichiometric excess chilled pyridine
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Allowing the reaction to proceed in a sealed pressure vessel
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Washing the resulting crystals with anhydrous ether, followed by suction filtration and drying in a vacuum oven
Chemical Reactions
Types of Reactions
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) participates in various chemical reactions:
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Nucleophilic Substitution: The chloride ion can be replaced by other anions
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Oxidation and Reduction: The compound can undergo redox reactions, particularly at the benzyl group
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Hydrolysis: In aqueous solutions, especially under acidic or basic conditions
Common Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Substitution | Sodium hydroxide, Potassium iodide | Room temperature, aqueous solution | Pyridinium salts with different anions |
| Oxidation | Potassium permanganate | Mild conditions, aqueous solution | Oxidized derivatives of the benzyl group |
| Hydrolysis | Acid or base | Aqueous solution, elevated temperature | Pyridine and dodecylbenzyl alcohol |
Mechanism of Action
Interaction with Biological Membranes
The primary mechanism of action involves disruption of lipid bilayers in cell membranes:
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The positively charged pyridinium head group interacts with negatively charged components of cell membranes
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The hydrophobic dodecylphenyl tail inserts into the lipid bilayer
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This interaction disrupts membrane integrity, leading to increased permeability
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Ultimately, cell lysis may occur, particularly in microbial cells
Antimicrobial Effects
The compound exhibits antimicrobial activity through:
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Disruption of bacterial cell walls and membranes
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Denaturation of proteins
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Inactivation of essential enzymes
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Disruption of cellular metabolism
Biological Activity
Antimicrobial Properties
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) demonstrates significant antimicrobial activity:
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Antibacterial: Effective against both Gram-positive and Gram-negative bacteria
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Antifungal: Shows activity against various fungal species, including Candida
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Mechanism: The disruption of microbial membranes due to its cationic and amphiphilic nature
Applications
Industrial Applications
The compound finds use in various industrial contexts:
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Surfactants: Used in detergents and cleaning products
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Fabric Softeners: Provides antistatic properties to textiles
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Phase Transfer Catalysts: Facilitates reactions between immiscible phases
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Emulsifiers: Stabilizes mixtures of immiscible liquids
Scientific Research Applications
In research settings, the compound serves multiple purposes:
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Membrane Studies: Model compound for investigating membrane disruption
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Antimicrobial Research: Development of new antimicrobial agents
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Synthesis: Precursor for other quaternary ammonium compounds
Pharmaceutical and Medical Applications
The compound shows potential in medical applications:
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Disinfectants: Component in surface and instrument disinfectants
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Antiseptics: Used in topical formulations
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Oral Care: Incorporated into mouthwash formulations for its antimicrobial properties
Comparison with Similar Compounds
Structural Analogues
Several quaternary ammonium compounds share similar structures and properties:
| Compound | Structural Difference | Distinctive Properties |
|---|---|---|
| Cetylpyridinium Chloride | Straight alkyl chain instead of dodecylphenyl group | Widely used in oral care products |
| Benzalkonium Chloride | Different heterocyclic ring structure | Broader antimicrobial spectrum |
| Dodecyltrimethylammonium Chloride | Trimethylammonium head group | Different surfactant properties |
| 4-dodecyl-1-methylpyridinium chloride | Dodecyl group directly on pyridinium ring | Different hydrophobic interactions |
Functional Comparison
When compared to similar compounds, Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) shows unique properties:
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Enhanced surfactant activity due to its specific structure
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Distinct antimicrobial efficacy profile
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Specific membrane-disrupting capabilities
Research Studies and Findings
Antimicrobial Efficacy
Studies have investigated the antimicrobial properties of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) and similar quaternary ammonium compounds:
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Research has shown that these compounds with longer alkyl chains exhibit superior bactericidal activity
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Effective concentration ranges from 0.01% to 0.1%
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Can reduce bacterial load by more than 99% within one hour of exposure
Structure-Activity Relationship
Research into quaternary pyridinium compounds has established correlations between structure and biological activity:
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The length of the alkyl chain significantly affects antimicrobial efficacy
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The positioning of the alkyl chain on the pyridinium ring influences surfactant properties
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The nature of the counter-ion affects solubility and bioavailability
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